3-Isothiocyanato-2-methoxypyridine

Description

Significance within Pyridine (B92270) and Isothiocyanate Chemistry

The scientific importance of 3-Isothiocyanato-2-methoxypyridine stems from the distinct properties of its constituent chemical moieties: the pyridine ring and the isothiocyanate group.

Pyridine and its derivatives are fundamental six-membered aromatic rings containing a nitrogen atom, making them indispensable in the field of heterocyclic chemistry. nih.gov These structures are prevalent in nature and form the core of numerous significant chemical substances with a wide array of applications. nih.gov The inclusion of pyridine derivatives is a growing area in modern medicine and materials science, where they are investigated for roles in drug development and the creation of functional materials like liquid crystals and solar cells. nih.govresearchgate.net

Isothiocyanates (ITCs) represent a critical class of organic compounds characterized by the R–N=C=S functional group. chemrxiv.org They are recognized for their versatile biological activities and are also highly valued as intermediates for the synthesis of various sulfur- and nitrogen-containing organic compounds, particularly heterocycles. chemrxiv.orgmdpi.com The reactivity of the isothiocyanate group allows it to readily undergo addition reactions with nucleophiles, making it an excellent electrophilic partner in the construction of more complex molecules. researchgate.net

The compound this compound, therefore, merges these two important chemical worlds. It provides a scaffold where the established chemical and electronic properties of the methoxy-substituted pyridine ring can be combined with the versatile reactivity of the isothiocyanate group. This makes it a valuable reagent for creating novel, more complex heterocyclic systems for evaluation in areas such as medicinal chemistry and materials science.

Overview of Research Paradigms and Methodologies

Research involving this compound and related compounds typically falls into two main categories: the development of synthetic methodologies and its application as a building block in discovery programs.

Synthetic Methodologies: A significant area of research focuses on efficient methods for the preparation of pyridyl isothiocyanates. One developed protocol is a one-pot synthesis starting from the corresponding aminopyridine. mdpi.com This process involves the in situ generation of a dithiocarbamate (B8719985) salt by treating the amine with carbon disulfide in the presence of a suitable base, followed by desulfurization to yield the final isothiocyanate product. mdpi.com Studies have shown that the choice of base is critical for the reaction's success. mdpi.com Furthermore, the position of the amino group on the pyridine ring can influence the reaction's outcome; for instance, a higher yield was reported when the amino group is at the meta-position relative to the ring's nitrogen atom. mdpi.com This methodology has proven effective for a wide range of pyridyl amines, including those with electron-withdrawing groups. mdpi.com

Application in Chemical Synthesis and Discovery: A primary research paradigm is the use of functionalized heterocycles like this compound as building blocks for creating libraries of new compounds. In medicinal chemistry, for example, research programs often involve the systematic modification of a core scaffold to understand structure-activity relationships. The introduction of a methoxypyridine motif has been explored in the development of gamma-secretase modulators (GSMs), where it was found to improve both biological activity and key physical properties like solubility. nih.gov

The reactive isothiocyanate handle of this compound is ideal for this purpose, allowing it to be coupled with various amines to form thiourea (B124793) derivatives. This approach enables the rapid generation of a diverse set of molecules that can be screened for biological activity.

Characterization: Advanced analytical techniques are essential for characterizing these molecules. Mass spectrometry is a key tool, and predicted data, such as collision cross-sections (CCS), can aid in compound identification. The CCS value represents the effective area of an ion in the gas phase and is dependent on its size, shape, and charge state.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 167.02736 | 130.2 |

| [M+Na]⁺ | 189.00930 | 139.9 |

| [M-H]⁻ | 165.01280 | 134.6 |

| [M+NH₄]⁺ | 184.05390 | 150.7 |

| [M+K]⁺ | 204.98324 | 137.4 |

Data sourced from PubChemLite. uni.lu

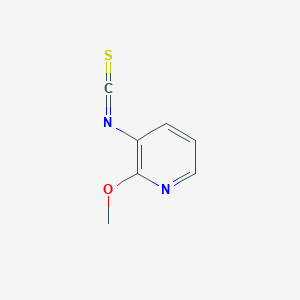

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanato-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c1-10-7-6(9-5-11)3-2-4-8-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUAFLZKZLLDNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297102 | |

| Record name | 3-Isothiocyanato-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52023-94-6 | |

| Record name | 3-Isothiocyanato-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52023-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isothiocyanato-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Isothiocyanato 2 Methoxypyridine

Nucleophilic Addition Reactions at the Isothiocyanate Group

The carbon atom of the isothiocyanate group in 3-isothiocyanato-2-methoxypyridine is highly electrophilic and readily undergoes nucleophilic addition. This reactivity is a cornerstone of its synthetic utility.

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of thiourea (B124793) derivatives. researchgate.netnih.gov This reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group. The resulting intermediate then undergoes proton transfer to yield the stable thiourea.

The general mechanism for thiourea formation is depicted below: Step 1: Nucleophilic attack of the amine on the isothiocyanate carbon. Step 2: Proton transfer to form the thiourea product.

This reaction is typically high-yielding and can be performed under mild conditions, making it a versatile method for creating a wide array of substituted thioureas. researchgate.netresearchgate.net The reaction of this compound with various amines leads to the corresponding N-(2-methoxypyridin-3-yl)thioureas. These thiourea derivatives can serve as valuable intermediates in the synthesis of more complex molecules.

Table 1: Examples of Thiourea Formation from Isothiocyanates and Amines

| Isothiocyanate | Amine | Product | Reference |

| Phenyl isothiocyanate | Various primary amines | N-phenyl-N'-substituted thioureas | researchgate.net |

| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | Chiral bis-thiourea | researchgate.net |

| Carbamoyl isothiocyanates | Primary amines | Disubstituted and trisubstituted guanidines (via thiourea intermediate) | organic-chemistry.org |

| o-Phenylenediamine | Phenyl isothiocyanate | Mono-thiourea | nih.gov |

The isothiocyanate group of this compound can be transformed into a variety of other functional groups containing sulfur and nitrogen. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield thiosemicarbazide (B42300) derivatives. researchgate.net Additionally, isothiocyanates can react with alcohols to form thiocarbamates. researchgate.net These transformations further highlight the versatility of the isothiocyanate group as a synthetic handle.

Furthermore, isothiocyanates are precursors for the synthesis of various heterocycles. For example, they can be used to prepare aminothiazoles by reacting with α-haloketones. wikipedia.org

Cycloaddition Reactions

This compound participates in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. These reactions often proceed with high regio- and stereoselectivity.

The isothiocyanate group can act as a component in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. uchicago.eduwikipedia.org In these reactions, the isothiocyanate can react with a 1,3-dipole to form a five-membered heterocyclic ring. The regioselectivity of these reactions is governed by the electronic properties of both the isothiocyanate and the dipolarophile. wikipedia.org For example, a FeCl3-catalyzed [3+2] cycloaddition of aziridines with isothiocyanates has been developed, affording (tosylthiazolidin-2-ylidene)anilines with high chemoselectivity and stereoselectivity. rsc.org The reaction is believed to proceed via a dipolar intermediate.

The reactivity of the isothiocyanate group is instrumental in the synthesis of fused heterocyclic systems. For instance, thiourea derivatives, formed from the reaction of this compound with amines, can be cyclized to form thiazolidinones. mdpi.comnih.gov The synthesis of thiazolidin-4-one derivatives can be achieved by the cyclization of thiosemicarbazones with agents like ethyl bromoacetate. mdpi.com

Furthermore, this compound is a key precursor in the synthesis of complex fused systems like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. nih.gov These structures are of interest in medicinal chemistry. The synthesis often involves a series of reactions, including the initial formation of a thiourea, followed by cyclization and further modifications to build the fused ring system. For example, a series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been synthesized and evaluated as phosphodiesterase IV inhibitors. nih.gov Similarly, pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized as potential EGFR inhibitors. nih.gov

Role of the Isothiocyanate Group as a Leaving Group in Substitution Processes

While the isothiocyanate group is primarily known for its reactivity in addition and cycloaddition reactions, it can also function as a leaving group in nucleophilic substitution reactions under certain conditions. wikipedia.org The ability of a group to act as a leaving group is related to its stability as an anion or neutral molecule after departure. The isothiocyanate anion (NCS⁻) is a reasonably stable species, making it a viable leaving group in some substitution reactions.

The efficiency of the isothiocyanate as a leaving group can be influenced by factors such as the nature of the substrate, the nucleophile, and the reaction conditions. mdpi.com In specific contexts, particularly in the synthesis of complex heterocyclic systems, the displacement of the isothiocyanate group can be a key strategic step.

Reaction Mechanism Elucidation Studies

Detailed mechanistic studies are essential for predicting the outcome of reactions involving this compound and for designing new synthetic methodologies. While specific studies on this particular molecule are not extensively documented in publicly available literature, the reactivity of aryl and heteroaryl isothiocyanates has been a subject of considerable investigation. The following sections outline the key approaches used to elucidate the reaction mechanisms of such compounds, which are directly applicable to this compound.

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and for characterizing the structure of the transition state. wikipedia.orglibretexts.org It is defined as the ratio of the reaction rate of a reactant with a lighter isotope to that of a reactant with a heavier isotope (e.g., kH/kD for hydrogen/deuterium). wikipedia.org By strategically placing isotopes at different positions in the reacting molecules, one can infer which bonds are being formed or broken in the rate-limiting step.

For instance, in the reaction of an isothiocyanate with a nucleophile, a primary KIE would be expected if the bond to the nucleophile is formed or if a proton transfer involving the nucleophile is part of the rate-determining step. princeton.edu Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking or formation, can provide information about changes in hybridization at a particular atom during the transition state. libretexts.org

In the context of this compound, a deuterium (B1214612) KIE could be measured by reacting it with a deuterated nucleophile (e.g., R-ND2 vs. R-NH2). A primary KIE (kH/kD > 1) would suggest that the N-H bond of the nucleophile is being broken in the rate-determining step, which could be consistent with a stepwise mechanism involving a proton transfer. Conversely, a KIE close to 1 would suggest that the N-H bond cleavage is not rate-limiting.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Reaction of this compound with an Amine Nucleophile

| Nucleophile | Isotopic Label | Observed k (s⁻¹) | KIE (k_light / k_heavy) | Mechanistic Implication |

| Aniline | None (¹⁴N) | k_obs1 | - | Baseline |

| Aniline | ¹⁵N | k_obs2 | k₁₄N / k₁₅N | Probes N-C bond formation in the transition state |

| Aniline-d₅ | Deuterated phenyl | k_obs3 | kH / kD | Secondary KIE, probes changes at the aromatic ring |

| Aniline-d₂ | Deuterated amino | k_obs4 | kH / kD | Primary KIE, probes N-H bond cleavage in the transition state |

This table is a hypothetical representation of how KIE data could be presented and interpreted for the specified reaction. The values for the rate constants and KIEs would need to be determined experimentally.

Many reactions of isothiocyanates, particularly cycloadditions, can proceed through either a concerted or a stepwise mechanism. researchgate.netyoutube.com A concerted reaction occurs in a single step where all bond-forming and bond-breaking events happen simultaneously, passing through a single transition state. youtube.com A stepwise reaction, on the other hand, involves one or more intermediates. youtube.com

The distinction between these pathways is critical as it can influence the stereochemistry and regioselectivity of the products. For this compound, this is particularly relevant in reactions with dienes or other systems capable of undergoing cycloaddition reactions.

Computational studies on the reaction between nitrones and isocyanates (a related heterocumulene) have shown that the mechanism can switch from concerted to stepwise depending on the polarity of the solvent. acs.org In polar solvents, the stepwise mechanism is favored due to the stabilization of polar intermediates. acs.org A similar solvent-dependent mechanism could be operative for reactions of this compound.

Experimental techniques to differentiate between these mechanisms include:

Trapping of Intermediates: Attempts to isolate or spectroscopically observe a proposed intermediate can provide strong evidence for a stepwise pathway.

Stereochemical Studies: The stereochemical outcome of a reaction can often distinguish between concerted and stepwise paths. Concerted reactions are often stereospecific, while stepwise reactions involving intermediates that can undergo bond rotation may lead to a mixture of stereoisomers.

Solvent Effect Studies: As mentioned, a significant dependence of the reaction rate or product distribution on solvent polarity can suggest a stepwise mechanism involving charged intermediates. acs.org

For example, in a hypothetical cycloaddition reaction of this compound, a concerted [4+2] cycloaddition would be expected to proceed with a high degree of stereospecificity. In contrast, a stepwise mechanism might involve a zwitterionic or diradical intermediate, potentially leading to a loss of stereochemical information. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. rsc.orgnih.gov By modeling the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and transition states, as well as their relative energies. rsc.org

For this compound, DFT calculations could be employed to:

Determine the preferred reaction pathway: By calculating the activation energies for both concerted and stepwise mechanisms, one can predict which pathway is energetically more favorable. acs.org

Characterize transition state structures: The geometry of the transition state provides detailed information about the extent of bond formation and breaking at the pinnacle of the reaction energy profile. This can be correlated with experimental KIE data. nih.gov

Predict regioselectivity and stereoselectivity: By comparing the energies of different possible transition states leading to different products, the observed product distribution can be rationalized and predicted.

Analyze the electronic effects of substituents: Computational models can quantify the influence of the methoxy (B1213986) group and the pyridine (B92270) nitrogen on the reactivity of the isothiocyanate moiety.

Computational studies on related systems have provided significant insights. For example, DFT calculations on the conjugate isothiocyanation of enones with trimethylsilyl (B98337) isothiocyanate highlighted competing cationic and anionic mechanisms and explained the selective formation of the isothiocyanate isomer. rsc.org Similarly, theoretical studies on cycloaddition reactions have been used to compare the energies of concerted and stepwise pathways. rsc.org

Table 2: Hypothetical Calculated Energies for a Reaction of this compound

| Species | Calculation Method | Relative Energy (kcal/mol) |

| Reactants | DFT (B3LYP/6-31G) | 0.0 |

| Concerted Transition State | DFT (B3LYP/6-31G) | +25.3 |

| Stepwise Intermediate | DFT (B3LYP/6-31G) | +15.8 |

| Stepwise Transition State 1 | DFT (B3LYP/6-31G) | +22.1 |

| Stepwise Transition State 2 | DFT (B3LYP/6-31G) | +18.5 |

| Product | DFT (B3LYP/6-31G) | -10.2 |

This table provides a hypothetical example of how computational data could be used to compare the energetics of concerted versus stepwise pathways. The specific values would be the result of detailed quantum chemical calculations.

By integrating these experimental and computational approaches, a comprehensive understanding of the reactivity and mechanistic intricacies of this compound can be achieved.

Applications As a Synthetic Intermediate in Organic Synthesis

Construction of Complex Pyridine-Based Heterocycles

The synthesis of fused pyridine (B92270) derivatives is a significant area of research due to the prevalence of these motifs in pharmaceuticals and functional materials. Isothiocyanates are known precursors for the synthesis of various fused heterocyclic systems. In principle, 3-isothiocyanato-2-methoxypyridine could serve as a key starting material for the synthesis of complex pyridine-based heterocycles through intramolecular cyclization reactions of appropriately substituted derivatives or through intermolecular cycloaddition reactions.

For instance, the isothiocyanate group can react with nucleophiles to introduce a side chain that subsequently participates in a cyclization reaction onto the pyridine ring. The nature of the nucleophile and the reaction conditions would dictate the type of heterocyclic ring formed. While specific examples involving this compound are not prominent, the general reactivity of isothiocyanates in such transformations is well-documented.

One potential application is in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. The isothiocyanate group can act as a dienophile or a dipolarophile in reactions with various 1,3-dipoles, leading to the formation of diverse heterocyclic systems fused to the pyridine core. The regioselectivity and stereoselectivity of such reactions would be of considerable interest.

Synthesis of Sulfur- and Nitrogen-Containing Frameworks

The isothiocyanate group is a powerful tool for the introduction of both sulfur and nitrogen atoms into a molecular framework, making it highly valuable for the synthesis of sulfur- and nitrogen-containing heterocycles. These classes of compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

The reaction of this compound with various nitrogen nucleophiles, such as amines, hydrazines, and hydrazides, would lead to the formation of thiourea (B124793) derivatives. These thioureas can serve as versatile intermediates for the synthesis of a wide range of heterocycles, including thiazoles, thiadiazoles, and pyrimidines, fused to the pyridine ring. For example, treatment of an aminopyridine with phenyl isothiocyanate is a known method to form a thiourea derivative, which can then be cyclized to a fused pyrimidine.

Similarly, reactions with ambident nucleophiles containing both sulfur and nitrogen could lead to the direct formation of complex heterocyclic systems. The specific reaction pathway and the resulting product would depend on the nature of the nucleophile and the reaction conditions employed.

Below is a hypothetical reaction scheme illustrating the potential of this compound in the synthesis of such frameworks.

| Reactant | Nucleophile | Potential Product Class |

| This compound | Primary Amine | Pyridyl-thioureas |

| This compound | Hydrazine (B178648) | Pyridyl-thiosemicarbazides |

| This compound | Amino-thiols | Fused Thiazolopyridines |

| This compound | Amino-alcohols | Fused Oxazolopyridines |

Building Block for Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. Isothiocyanates are frequently employed as key components in various MCRs due to their ability to participate in a cascade of reactions, leading to high molecular diversity.

While specific MCRs involving this compound are not well-documented, its structure suggests its potential as a valuable building block. For example, it could potentially participate in Ugi-type or Biginelli-type reactions, where the isothiocyanate group would be incorporated into the final heterocyclic product.

The 2-methoxypyridine (B126380) core could also influence the reactivity and outcome of such MCRs, potentially leading to the formation of novel and complex molecular scaffolds that would be difficult to access through traditional multi-step synthesis. The development of new MCRs utilizing this compound would be a valuable contribution to the field of synthetic organic chemistry.

| MCR Type | Potential Reactants | Potential Product Scaffold |

| Ugi-type | Aldehyde, Amine, Isocyanide | Complex Pyridyl-peptidomimetics |

| Biginelli-type | Aldehyde, β-Ketoester | Dihydropyrimidinones fused to Pyridine |

| Gewald-type | α-Halo ketone, Active methylene (B1212753) compound | Thiophenes fused to Pyridine |

Derivatization Strategies for Analytical and Research Purposes

Methods for Enhancing Ionization Characteristics in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique, but its sensitivity depends on the efficiency with which an analyte can be converted into gas-phase ions. Derivatization can significantly boost the ionization efficiency of compounds, especially in common soft ionization techniques like electrospray ionization (ESI). nih.govresearchgate.netspectroscopyonline.com

The primary strategy for enhancing the ionization of 3-Isothiocyanato-2-methoxypyridine involves its conversion into a thiourea (B124793) derivative. nih.govresearchgate.net This is achieved by reacting it with a carefully selected amine-containing reagent. The resulting thiourea structure introduces a more basic site into the molecule, which can be easily protonated to form a positive ion ([M+H]⁺). researchgate.netnih.gov This increased basicity leads to a much stronger signal in positive-ion ESI-MS, thereby lowering detection limits. nih.gov

A study comparing different isothiocyanate reagents for derivatizing amines for LC/ESI-MS/MS found that reagents like 3-pyridyl isothiocyanate were highly suitable due to their reactivity and the high detection sensitivity of their derivatives. nih.govresearchgate.net The derivatives formed are stable and, upon collision-induced dissociation (a key process in tandem mass spectrometry), they predictably fragment at the C-N bond of the thiourea structure, producing an intense and specific product ion that is ideal for quantification. nih.govresearchgate.net

Key goals of derivatization for mass spectrometry include:

Increasing the molecular weight to move the signal out of low-mass background noise.

Improving ionization efficiency by adding a readily chargeable group. tandfonline.com

Enhancing the structural specificity of the resulting fragments for more reliable identification.

Formation of Stable Derivatives for Chromatographic Analysis (e.g., LC/ESI-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC/ESI-MS/MS) is a cornerstone of modern analytical chemistry, offering both separation and sensitive detection. However, the reactivity and potential instability of certain compounds can compromise the quality of chromatographic separation. nih.gov this compound, due to its electrophilic isothiocyanate group, can be prone to degradation or unwanted reactions during analysis. uobabylon.edu.iqresearchgate.net

Converting it into a stable thiourea derivative before analysis is a standard and effective solution. nih.govku.dk This derivatization makes the molecule more robust and improves its chromatographic behavior, resulting in better peak shapes and more reliable retention times on reversed-phase columns. nih.govresearchgate.net The process typically involves a straightforward reaction with an amine under mild conditions. nih.govmdpi.com For instance, research has shown that both hydrophilic and hydrophobic isothiocyanates can be efficiently converted to their corresponding thiourea derivatives, which are well-suited for LC-MS analysis. nih.govresearchgate.net

A study on the analysis of allyl isothiocyanate developed a method involving derivatization with N-(tert-butoxycarbonyl)-L-cysteine methyl ester (tBocCysME), which allowed for the simultaneous and sensitive detection of the isothiocyanate and its metabolites in biological samples using UHPLC/ESI-MS/MS. researchgate.nethkbu.edu.hk This highlights how derivatization creates stable products amenable to high-performance chromatographic methods.

Incorporation of Ionizable or Hydrophobic Moieties

The choice of derivatizing reagent allows for the strategic introduction of specific chemical groups to tailor the derivative for a particular analytical method. nih.govspectroscopyonline.com This can involve adding moieties that are either easily ionizable to enhance MS detection or hydrophobic to improve separation in reversed-phase liquid chromatography. chemrxiv.orgscispace.com

Incorporation of Ionizable Moieties: To maximize sensitivity in ESI-MS, reagents containing a group that is easily protonated (like a pyridine (B92270) ring or a tertiary amine) or carries a permanent positive charge (a quaternary ammonium (B1175870) group) are used. nih.govtandfonline.com Reacting this compound with such a reagent creates a derivative with a high proton affinity or a fixed charge. researchgate.nettandfonline.com This ensures efficient ionization and leads to a dramatic increase in signal intensity, enabling the detection of trace amounts of the analyte. tcichemicals.com For example, 3-pyridyl isothiocyanate was found to be an excellent reagent for this purpose, enhancing detection sensitivity for amines in LC/ESI-MS/MS. nih.govresearchgate.net

Incorporation of Hydrophobic Moieties: In reversed-phase LC, retention is driven by hydrophobic interactions between the analyte and the stationary phase. To increase the retention time of a polar analyte and improve its separation from other polar components in a sample, a hydrophobic group can be introduced via derivatization. chemrxiv.org By reacting this compound with an amine that has a long alkyl chain or an aromatic group, the resulting thiourea derivative becomes significantly more hydrophobic. This increased hydrophobicity leads to stronger retention on the C18 or other reversed-phase columns, allowing for better chromatographic resolution.

The table below summarizes how different derivatization agents can be used to modify analytes for improved analysis.

| Derivatization Goal | Reagent Type/Moiety | Analytical Advantage | Technique |

| Enhance Ionization | Reagents with tertiary amines (e.g., p-(dimethylamino)phenyl isothiocyanate) or pyridine groups (e.g., 3-pyridyl isothiocyanate) | Introduces a highly basic site that is easily protonated. nih.govresearchgate.net | LC/ESI-MS |

| Introduce Fixed Charge | Reagents with quaternary ammonium groups (Girard's Reagents) | Provides a permanent positive charge, ensuring ionization regardless of pH. spectroscopyonline.com | ESI-MS, MALDI-MS |

| Increase Hydrophobicity | Reagents with long alkyl or bulky aromatic groups | Improves retention and separation in reversed-phase chromatography. chemrxiv.org | RP-HPLC, LC-MS |

| Improve Stability | General reaction with primary/secondary amines | Converts reactive isothiocyanate to a more stable thiourea. nih.govnih.gov | LC-MS, GC-MS |

Structural Elucidation Methodologies for 3 Isothiocyanato 2 Methoxypyridine and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. Various spectroscopic methods are indispensable for piecing together the molecular puzzle of 3-isothiocyanato-2-methoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure and connectivity of a compound.

¹H-NMR Spectroscopy : Proton NMR (¹H-NMR) would provide critical data on the number of different types of hydrogen atoms in this compound and their neighboring environments. The chemical shifts of the protons on the pyridine (B92270) ring and the methoxy (B1213986) group would be indicative of their electronic surroundings. Furthermore, spin-spin coupling patterns between adjacent protons would reveal their connectivity, confirming the substitution pattern on the pyridine ring.

¹³C-NMR Spectroscopy : Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound, including those in the pyridine ring, the methoxy group, and the isothiocyanate group, would produce a distinct signal. The chemical shift of the carbon in the isothiocyanate group (-N=C=S) is particularly characteristic and would be a key identifier.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (methoxy) | 3.9 - 4.1 | singlet | - |

| ¹H (pyridine ring) | 6.8 - 8.2 | multiplet | - |

| ¹³C (methoxy) | ~55 | quartet | |

| ¹³C (pyridine ring) | 110 - 150 | doublet, triplet | |

| ¹³C (isothiocyanate) | 130 - 140 | singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

The most prominent and diagnostic peak would be the strong, sharp absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S), typically appearing in the range of 2000-2100 cm⁻¹. Other important vibrations would include the C-O stretching of the methoxy group and the C=N and C=C stretching vibrations of the pyridine ring.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2000 - 2100 |

| Methoxy (C-O) | Stretch | 1020 - 1250 |

| Pyridine Ring (C=N, C=C) | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. uci.edu By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₇H₆N₂OS), HRMS would be used to confirm its elemental composition by matching the experimentally measured accurate mass with the theoretically calculated mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to deduce the connectivity of its constituent parts. In the case of this compound, MS/MS analysis would likely show the loss of the isothiocyanate group, the methoxy group, or other small neutral molecules, providing further confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate a unique diffraction pattern. Mathematical analysis of this pattern reveals the precise positions of atoms in the crystal lattice, providing detailed information about bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful X-ray crystallographic analysis would provide an unambiguous determination of its molecular geometry, including the planarity of the pyridine ring and the orientation of the methoxy and isothiocyanate substituents. While specific crystallographic data for the title compound is not currently in the public domain, studies on related 2-methoxypyridine (B126380) derivatives have demonstrated the utility of this technique in elucidating their solid-state structures. researchgate.net

Infrared Ion Spectroscopy (IRIS) for Gas-Phase Structural Elucidation

Infrared Ion Spectroscopy (IRIS) is a sophisticated technique that combines mass spectrometry with infrared spectroscopy to study the structure of ions in the gas phase. This method is particularly valuable for obtaining structural information on molecules that are difficult to crystallize or for probing the intrinsic properties of a molecule in the absence of solvent or crystal packing effects.

In an IRIS experiment, ions of this compound would be generated, mass-selected, and then irradiated with an infrared laser. By monitoring the fragmentation of the ions as a function of the infrared wavelength, a gas-phase IR spectrum can be constructed. This spectrum can then be compared with theoretical spectra calculated for different possible isomers to determine the most stable gas-phase structure of the ion.

Future Research Directions and Unexplored Avenues

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of pyridyl isothiocyanates has traditionally involved hazardous reagents like thiophosgene. nih.gov Future research is increasingly focused on developing environmentally benign and efficient synthetic methods.

One promising green approach is the one-pot synthesis from the corresponding aminopyridine. nih.gov This method involves the in-situ generation of a dithiocarbamate (B8719985) salt by reacting the amine with carbon disulfide, followed by desulfurization. nih.govmdpi.com A key advantage is the use of less toxic and inexpensive reagents. mdpi.com Research has shown that aqueous iron(III) chloride can be an effective mediator for the desulfurization step. nih.gov Another sustainable method utilizes sodium persulfate (Na₂S₂O⁸) in water, which is a green solvent, to convert primary amines to isothiocyanates in satisfactory yields. rsc.org

These protocols align with the principles of green chemistry by minimizing waste, avoiding hazardous substances, and improving operational simplicity. mdpi.comresearchgate.net Further research could optimize these methods for 3-amino-2-methoxypyridine, focusing on catalyst and solvent recyclability, reaction times, and product yields. researchgate.net

Table 1: Comparison of Synthetic Reagents for Pyridyl Isothiocyanates

| Method | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Traditional | Thiophosgene or 'thiocarbonyl transfer' reagents | Established method | nih.govmdpi.com |

| One-Pot Dithiocarbamate Desulfurization | Amine, Carbon Disulfide, Base (e.g., DABCO), Iron(III) Chloride | Avoids thiophosgene, one-pot process, uses inexpensive and low-toxicity reagents | nih.govmdpi.com |

Exploration of Novel Catalytic Transformations Involving the Isothiocyanate Group

The isothiocyanate (-N=C=S) group is a versatile functional handle for a variety of chemical transformations. While it is a known precursor for sulfur- and nitrogen-containing heterocycles, its catalytic transformations, particularly on a pyridine (B92270) scaffold, remain a rich area for exploration. nih.gov

Future research could focus on transition-metal-catalyzed reactions that leverage the unique reactivity of the isothiocyanate. For instance, catalyzed cycloaddition reactions could provide pathways to complex heterocyclic systems. researchgate.net The development of catalytic cycles for C-N, C-C, and C-S bond formation starting from the isothiocyanate moiety presents a significant opportunity. researchgate.net Investigating how the electronic properties of the methoxypyridine ring influence the catalytic activity at the isothiocyanate group is another key research question. This could involve studying the kinetics and mechanisms of reactions with various nucleophiles and substrates. researchgate.net

Advanced Studies on Its Coordination Chemistry with Diverse Metal Centers

The pyridine nitrogen and the isothiocyanate group in 3-Isothiocyanato-2-methoxypyridine offer multiple potential coordination sites, making it an intriguing ligand for complexation with various metal centers. The methoxy (B1213986) group can also influence the ligand's electronic properties and steric profile.

Advanced studies could explore the synthesis and characterization of its complexes with a wide range of transition metals, such as iron(II), cobalt(II), and nickel(II). nih.gov Research into the coordination of related pyridine-based ligands has shown that they can form stable complexes with distinct geometries, such as distorted trigonal bipyramidal or octahedral, depending on the metal ion and other ligands present. nih.govnih.gov

A systematic investigation could involve reacting this compound with various metal salts and characterizing the resulting complexes using techniques like X-ray crystallography. researchgate.net This would elucidate the preferred coordination modes (e.g., monodentate via the pyridine nitrogen, or bridging via the isothiocyanate) and the resulting molecular structures. nih.govresearchgate.net

Table 2: Potential Metal Centers for Coordination Studies

| Metal Ion | Potential Geometry | Research Focus | Reference |

|---|---|---|---|

| Iron(II/III) | Octahedral, Trigonal Bipyramidal | Redox properties, catalytic applications | nih.govnih.gov |

| Cobalt(II) | Distorted Trigonal Bipyramidal | Magnetic properties, electronic structure | nih.gov |

| Nickel(II) | Distorted Trigonal Bipyramidal | Catalytic C-C coupling, structural analysis | nih.gov |

| Platinum(IV) | Octahedral | Stability of Pt-N bond, photophysical properties | nih.gov |

Application in Chemical Biology as Probes for Mechanistic Research

Excluding any direct analysis of its biological activity, this compound has features that make it a candidate for development as a chemical probe for mechanistic research. Chemical probes are small molecules used to interrogate biological systems and validate drug targets. nih.govnih.govyoutube.com

The key feature in this context is the electrophilic isothiocyanate group, which can act as a reactive "warhead." youtube.com This group can form covalent bonds with nucleophilic residues on proteins, such as cysteine thiols. researchgate.net This property allows for its potential use in activity-based protein profiling (ABPP) or as a covalent ligand to label specific proteins in a complex biological system, enabling the study of their function and interactions. youtube.com

Future research in this area would involve designing experiments to assess its utility as a probe. This includes confirming its ability to covalently modify target proteins and developing related molecules with reporter tags (e.g., fluorophores or biotin) for visualization and pulldown experiments. The goal is not to develop a drug, but a tool to ask fundamental biological questions. nih.govnih.gov The development of such probes provides a complementary approach to genetic methods for modulating protein function. youtube.com

Computational Design of Novel Derivatives with Tunable Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for the rational design of new derivatives of this compound with tailored properties. researchgate.netnih.gov By modeling the effects of different substituents on the pyridine ring, researchers can predict and tune the reactivity of the isothiocyanate group.

DFT studies can calculate key parameters like HOMO-LUMO energy gaps, which explain charge transfer within the molecule, and electrostatic potential (ESP) maps, which indicate likely sites for reaction. nih.gov For example, adding electron-withdrawing or electron-donating groups at different positions on the pyridine ring can alter the electrophilicity of the isothiocyanate carbon, thereby modulating its reactivity towards nucleophiles. nih.gov

This in-silico approach can guide synthetic efforts, prioritizing the creation of molecules with optimized electronic properties for specific applications, whether in catalysis or as chemical probes. nih.govrsc.org Such studies can predict how structural modifications will impact bond lengths, stability, and reaction barriers, accelerating the discovery of novel and functional molecules. researchgate.netnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophosgene |

| Carbon disulfide |

| 3-amino-2-methoxypyridine |

| Iron(III) chloride |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-isothiocyanato-2-methoxypyridine, and how can purity be ensured?

- Methodology : The compound is typically synthesized via nucleophilic substitution or halogenation reactions. For example, halogenation of 2-methoxypyridine derivatives (e.g., 2-fluoro-4-iodo-3-methoxypyridine) using iodine in the presence of a catalyst like Pd(OAc)₂ can yield intermediates, followed by isothiocyanate introduction via thiophosgene or thiourea derivatives .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (using ethanol or dichloromethane) are standard. Purity ≥98% is confirmed via HPLC or GC-MS, as referenced in reagent catalogs for structurally similar pyridine derivatives .

Q. What analytical techniques are most effective for characterizing this compound?

- Key Methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, isothiocyanate at C3) and monitor reaction progress .

- IR Spectroscopy : Peaks at ~2050–2100 cm⁻¹ (N=C=S stretching) and 1250–1300 cm⁻¹ (C-O-C from methoxy) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 196.05) .

Q. How should researchers handle and store this compound to maintain stability?

- Protocols : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Degradation via hydrolysis or oxidation is minimized by avoiding moisture and strong oxidizers. Safety data for analogous pyridine derivatives recommend using desiccants and monitoring for discoloration or precipitate formation .

Advanced Research Questions

Q. How does the reactivity of the isothiocyanate group in this compound compare to other electrophilic moieties in cross-coupling reactions?

- Experimental Design : Compare coupling efficiency (e.g., Suzuki-Miyaura, Buchwald-Hartwig) using Pd catalysts. The isothiocyanate group may act as a directing group or participate in cycloadditions, unlike halogens. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) are critical .

- Data Analysis : Monitor yields via LC-MS and characterize side products (e.g., thiourea derivatives from hydrolysis) .

Q. What computational models predict the electronic effects of substituents on this compound’s reactivity?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental Hammett σ values for methoxy and isothiocyanate groups .

Q. How can bioactivity studies be designed to explore this compound’s potential as a kinase inhibitor or antimicrobial agent?

- Strategy :

- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- MIC Testing : Evaluate bacterial/fungal growth inhibition (e.g., S. aureus, C. albicans) at concentrations 1–100 µg/mL .

- Controls : Include structurally related compounds (e.g., 5-iodo-4-methoxypyridine derivatives) to isolate substituent effects .

Q. How can contradictions in reported reactivity data (e.g., solvent-dependent side reactions) be resolved?

- Troubleshooting :

- Reproduce experiments under strictly anhydrous conditions (e.g., Schlenk line) to assess hydrolysis interference.

- Use deuterated solvents for in-situ NMR monitoring of reaction intermediates .

Q. What isotopic labeling strategies are feasible for tracing metabolic or degradation pathways of this compound?

- Methods : Synthesize ¹³C/¹⁵N-labeled analogs via isotopically enriched reagents (e.g., K¹³CN for isothiocyanate group). Track metabolites in cell cultures using LC-HRMS or radio-TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.